molecular formula C₂₅H₃₈O₅ B1144914 Unii-T9FM9PQ955 CAS No. 1355990-07-6

Unii-T9FM9PQ955

Katalognummer: B1144914
CAS-Nummer: 1355990-07-6
Molekulargewicht: 418.57
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a derivative of Treprostinil, a medication used to treat pulmonary arterial hypertension

Wissenschaftliche Forschungsanwendungen

Treprostinil Ethyl Ester has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Treprostinil Ethyl Ester involves the esterification of Treprostinil with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of Treprostinil to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of Treprostinil Ethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps, such as distillation and crystallization, to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Treprostinil Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Treprostinil Ethyl Ester can be compared with other similar compounds, such as:

Treprostinil Ethyl Ester is unique due to its ester functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other prostacyclin analogs .

Biologische Aktivität

Treprostinil ethyl ester (TRE) is a synthetic analogue of prostacyclin, primarily used in the treatment of pulmonary arterial hypertension (PAH). This article explores the biological activity of TRE, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant research findings.

Treprostinil functions as an agonist for several receptors, including:

  • Prostacyclin Receptor (IP) : Activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels.
  • Prostaglandin D2 Receptor : Involved in vasodilation and inhibition of platelet aggregation.
  • Prostaglandin E2 Receptor EP2 : Contributes to vascular relaxation.
  • Peroxisome Proliferator-Activated Receptor Delta : May influence metabolic processes.

The elevation of cAMP promotes the opening of calcium-activated potassium channels, resulting in cell hyperpolarization and vasodilation in both pulmonary and systemic arterial beds. Additionally, TRE has anti-inflammatory properties that further enhance its therapeutic profile .

Pharmacokinetics

The pharmacokinetic profile of treprostinil varies based on the route of administration:

RouteBioavailabilityTime to Steady-StateHalf-Life
Subcutaneous~100%10 hours4.5 hours
Oral17%4-6 hours3.5 hours
InhalationNot specifiedVariesVaries
  • Absorption : After subcutaneous infusion, TRE is completely absorbed. Oral bioavailability is significantly lower due to first-pass metabolism.
  • Metabolism : Primarily metabolized by CYP2C8 and CYP2C9 in the liver, with no major active metabolites identified .

Clinical Applications

Treprostinil ethyl ester has shown efficacy in treating PAH through various forms of administration:

  • Inhalation Therapy :
    • Studies have demonstrated that inhaled TRE leads to significant reductions in pulmonary vascular resistance (PVR) with a more sustained effect compared to other treatments like iloprost. For instance, a study involving 123 patients indicated that inhaled doses resulted in a near-maximal acute PVR decrease at 30 µg .
  • Oral Administration :
    • A long-term study showed that oral TRE provides sustained benefits in exercise tolerance over 12 months, with improved pharmacokinetic profiles observed when switching from twice-daily to thrice-daily dosing regimens .
  • Combination Therapies :
    • Research indicates that combining TRE with other vasodilators may enhance therapeutic outcomes while mitigating side effects associated with higher doses of individual agents .

Study on Inhaled Treprostinil

A randomized controlled trial assessed the effects of inhaled treprostinil on patients with severe pulmonary hypertension. The results indicated:

  • Comparable PVR reduction with inhaled treprostinil and iloprost.
  • Sustained hemodynamic improvements over time with fewer systemic side effects .

Long-Term Oral Treprostinil Study

A study evaluating the long-term effects of oral treprostinil on exercise capacity found:

  • Significant improvements in the six-minute walk distance (6MWD).
  • A reduction in clinical worsening events over a year-long follow-up period .

Development of Treprostinil Palmitil

Recent developments have focused on treprostinil palmitil, an ester prodrug designed for sustained release:

  • Demonstrated prolonged efficacy in rodent models for PAH.
  • Showed antifibrotic and anti-inflammatory properties, indicating potential benefits beyond vasodilation .

Eigenschaften

IUPAC Name

ethyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-3-5-6-9-19(26)11-12-20-21-13-17-8-7-10-24(30-16-25(28)29-4-2)22(17)14-18(21)15-23(20)27/h7-8,10,18-21,23,26-27H,3-6,9,11-16H2,1-2H3/t18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHCIQUGUOGFB-KHYDEXNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355990-07-6
Record name Treprostinil ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355990076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TREPROSTINIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9FM9PQ955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.